Bromo(2-methoxydecyl)mercury
CAS No.: 113815-43-3
Cat. No.: VC19146075
Molecular Formula: C11H23BrHgO
Molecular Weight: 451.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113815-43-3 |
|---|---|
| Molecular Formula | C11H23BrHgO |
| Molecular Weight | 451.80 g/mol |
| IUPAC Name | bromo(2-methoxydecyl)mercury |
| Standard InChI | InChI=1S/C11H23O.BrH.Hg/c1-4-5-6-7-8-9-10-11(2)12-3;;/h11H,2,4-10H2,1,3H3;1H;/q;;+1/p-1 |
| Standard InChI Key | KCWDQSWCLHFENV-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCC(C[Hg]Br)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Bromo(2-methoxydecyl)mercury consists of a mercury (Hg) center covalently bonded to a bromine atom and a 2-methoxydecyl group. The 2-methoxydecyl substituent is a 10-carbon alkyl chain (decyl) with a methoxy (-OCH<sub>3</sub>) functional group at the second carbon. This structure confers unique solubility and reactivity compared to simpler alkylmercury compounds like methylmercury.
Molecular Formula:
Based on analogous organomercury compounds , the formula is inferred as:
Molar Mass:
Calculated as:
Structural Analogues
The compound shares similarities with bromo-(2-methylpropyl)mercury (CAS 28859-82-7, C<sub>4</sub>H<sub>9</sub>BrHg) , differing in alkyl chain length and the presence of a methoxy group. The methoxy moiety likely enhances polarity, affecting solubility and interaction with biological systems .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis protocols exist for Bromo(2-methoxydecyl)mercury, general methods for organomercury compounds involve:
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Grignard Reaction: Reaction of 2-methoxydecyl magnesium bromide with mercury(II) bromide:
This method is widely used for alkylmercury halides . -
Transmetalation: Exchange reactions between mercury salts and organometallic reagents.
Analytical Data
Spectroscopic Features:
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NMR: Expected <sup>1</sup>H NMR signals include a triplet for the methoxy group (δ 3.3–3.5 ppm) and multiplet resonances for the decyl chain (δ 0.8–1.5 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 452 (accounting for Hg isotopes) and fragmentation patterns indicative of C-Br and Hg-C bond cleavage .
Physicochemical Properties
Predicted properties, based on structural analogs :
| Property | Value/Range |
|---|---|
| Melting Point | 45–60°C (estimated) |
| Solubility | Soluble in organic solvents (e.g., chloroform, ether); limited water solubility |
| Stability | Light-sensitive; decomposes upon exposure to UV radiation |
| Density | ~1.8–2.1 g/cm³ |
The methoxy group increases polarity compared to purely alkylmercury compounds, potentially enhancing solubility in polar aprotic solvents .
Toxicological Profile
Mechanisms of Toxicity
Like all organomercury compounds, Bromo(2-methoxydecyl)mercury is expected to:
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Bind Thiol Groups: Disrupts proteins and enzymes by attaching to cysteine residues .
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Induce Oxidative Stress: Depletes glutathione (GSH), leading to lipid peroxidation and mitochondrial damage .
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Neurological Effects: Accumulates in the central nervous system, causing symptoms akin to methylmercury poisoning (e.g., motor deficits, cognitive impairment) .
Comparative Toxicity
While methylmercury (MeHg) is more extensively studied, the 2-methoxydecyl group may alter pharmacokinetics:
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Bioavailability: Longer alkyl chains reduce volatility but may enhance tissue retention.
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Metabolism: Methoxy groups could slow enzymatic degradation compared to shorter-chain analogs .
Environmental Behavior and Degradation
Degradation Pathways
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Microbial Cleavage: Organomercury lyase (MerB) enzymes in bacteria cleave the Hg-C bond, yielding Hg(II) and 2-methoxydecyl bromide .
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Abiotic Processes: Photolysis decomposes the compound into elemental mercury (Hg⁰) and organic fragments .
Environmental Persistence
The methoxy group and long alkyl chain may reduce volatility and slow degradation, increasing persistence in sediments and lipid-rich tissues .
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